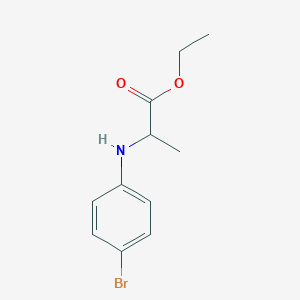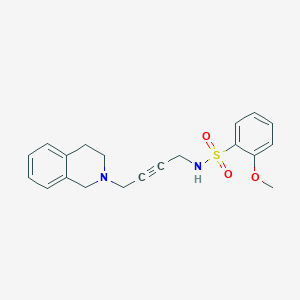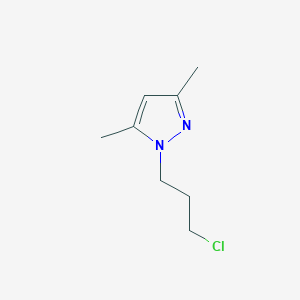![molecular formula C11H26N2OSi B2592374 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine CAS No. 2171916-13-3](/img/structure/B2592374.png)
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine” is a chemical compound with the molecular weight of 230.43 . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis
The InChI code for this compound is1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is highly stable and holds promise for applications in chemical reactions . It is used as an important reagent in the total synthesis of various compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.43 . The physical form of this compound is liquid .Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This approach provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, significant for natural products and therapeutic compounds. The methodology has been crucial for asymmetric N-heterocycle synthesis via sulfinimines, highlighting its importance in creating compounds with potential therapeutic applications (Philip et al., 2020).
Catalysis in Organic Synthesis
Recyclable copper catalyst systems have facilitated C-N bond-forming cross-coupling reactions, employing amines, including piperidine, with aryl halides and arylboronic acids. This catalytic approach has been pivotal in organic synthesis, offering an eco-friendly alternative to traditional methods. It underscores the evolving role of copper-mediated systems in creating complex organic molecules, supporting industrial and pharmaceutical advancements (Kantam et al., 2013).
Role in Antifungal Compounds
Piperidine derivatives have been identified in Piper species, demonstrating antifungal activities. These compounds, including amides, flavonoids, and lignans, highlight the potential of piperidine-based structures in developing new antifungal agents. Their diverse chemical structures and biological activities suggest a promising avenue for pharmaceutical research aimed at combating fungal infections (Xu & Li, 2011).
Environmental and Health Implications
The occurrence of N-nitroso compounds, potent carcinogens formed from amines like piperidine, underscores the environmental and health risks associated with these chemicals. Studies on the formation of N-nitroso compounds from piperidine and other amines highlight the importance of understanding the pathways of carcinogen formation and the potential implications for human health (Lin, 1986).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines like piperidine. These processes offer potential solutions for the removal of recalcitrant organic pollutants from the environment, showcasing the necessity of developing efficient and sustainable methods to mitigate the impact of hazardous compounds (Bhat & Gogate, 2021).
Safety and Hazards
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVDTNYABLGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

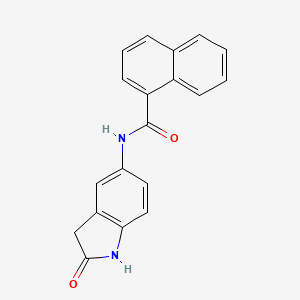
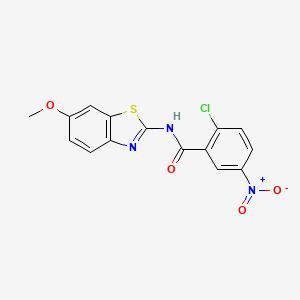
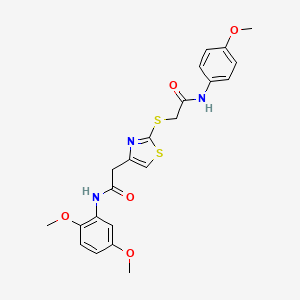
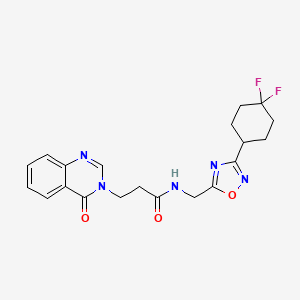

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)

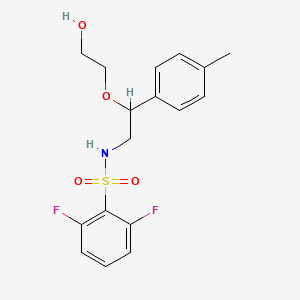
![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)
